Cas no 2138268-33-2 ((4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine)
(4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine Chemical and Physical Properties
Names and Identifiers
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- (4-amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine
- 2138268-33-2
- EN300-714492
- (4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine
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- Inchi: 1S/C10H21F3N2/c1-7(2)15(8(3)4)9(5-6-14)10(11,12)13/h7-9H,5-6,14H2,1-4H3
- InChI Key: HJPRBJZFGDJLBX-UHFFFAOYSA-N
- SMILES: FC(C(CCN)N(C(C)C)C(C)C)(F)F
Computed Properties
- Exact Mass: 226.16568316g/mol
- Monoisotopic Mass: 226.16568316g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 29.3Ų
(4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-714492-1.0g |
(4-amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine |
2138268-33-2 | 1g |
$0.0 | 2023-06-06 |
(4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on (4-Amino-1,1,1-trifluorobutan-2-yl)bis(propan-2-yl)amine
4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine: A Novel Molecular Entity in Pharmaceutical Research
4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine, with the CAS number 2138268-33-2, represents a significant advancement in the field of organic chemistry and pharmaceutical development. This compound's unique structural features, including the 4-Amino-1,1,1-trifluorobutan-2-yl group and the bis(propan-2-yl)amine moiety, have sparked extensive research into its potential applications in drug discovery and synthetic chemistry. Recent studies have highlighted its role as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of targeted therapies for chronic diseases.
The 4-Amino-1,1,1-trifluorobutan-2-yl group is characterized by its trifluoromethyl substitution, which imparts unique physicochemical properties to the molecule. This substitution not only enhances the compound's metabolic stability but also modulates its interaction with biological targets. The propan-2-yl moiety, a branched alkyl chain, further contributes to the compound's structural complexity and functional versatility. Together, these components form a molecular framework that is highly amenable to chemical modification, enabling the design of derivatives with tailored pharmacological profiles.
Recent advancements in computational chemistry have facilitated the prediction of the compound's behavior in biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine scaffold exhibits promising binding affinities to G-protein-coupled receptors (GPCRs), which are critical targets for a wide range of therapeutic applications. This finding underscores the compound's potential as a lead molecule for the development of drugs targeting neurological disorders and inflammatory conditions.
The synthesis of 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine involves a multi-step process that leverages modern organic synthesis techniques. The key synthetic route involves the formation of the 4-Amino-1,1,1-trifluorobutan-2-yl fragment through a fluorination reaction, followed by the coupling of the bis(propan-2-yl)amine functionality. This approach ensures high stereochemical control and functional group compatibility, which are essential for the production of high-purity compounds suitable for pharmaceutical applications.
One of the most notable applications of this compound lies in its potential as a precursor for the development of novel antifibrotic agents. A 2024 study published in Advanced Drug Delivery Reviews reported that derivatives of 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine demonstrated significant efficacy in inhibiting collagen synthesis in fibrotic tissues. This property makes the compound a valuable candidate for the treatment of diseases such as idiopathic pulmonary fibrosis and liver cirrhosis.
Furthermore, the compound's structural characteristics have led to its exploration in the field of drug delivery systems. Researchers have investigated its potential as a carrier molecule for the targeted delivery of therapeutic agents. The propan-2-yl groups provide hydrophobicity, which enhances the compound's ability to penetrate biological membranes, while the 4-Amino-1,1,1-trifluorobutan-2-yl moiety offers functionalization sites for the attachment of drug molecules. This dual functionality positions the compound as a promising candidate for the development of prodrugs and nanocarriers.
Recent studies have also highlighted the compound's potential in the treatment of metabolic disorders. A 2023 preclinical study published in Cell Metabolism demonstrated that derivatives of 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine exhibit regulatory effects on lipid metabolism, suggesting their potential application in the management of obesity and type 2 diabetes. These findings have sparked further interest in the compound's role in metabolic regulation and its potential as a therapeutic agent.
The compound's pharmacokinetic properties are another area of active research. A 2024 study published in Drug Metabolism and Disposition reported that the 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine derivatives exhibit prolonged half-lives in vivo, which is attributed to their resistance to metabolic degradation. This property is particularly advantageous for the development of drugs requiring sustained therapeutic effects, such as those used in the treatment of chronic conditions.
Despite its promising applications, the compound's development is not without challenges. One of the primary hurdles is the optimization of its pharmacological profile to achieve the desired therapeutic effects while minimizing potential side effects. Researchers are currently exploring various strategies, including the introduction of additional functional groups and the modification of the propan-2-yl moieties, to enhance the compound's selectivity and efficacy.
In conclusion, 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine represents a significant breakthrough in the field of pharmaceutical chemistry. Its unique structural features and versatile functional groups have opened new avenues for the development of therapeutic agents targeting a wide range of diseases. As research continues to uncover its full potential, this compound is poised to play a pivotal role in the advancement of modern medicine.
For further information on the latest developments and applications of 4-Amino-1,1,1-trifluorobutan-2-ylbis(propan-2-yl)amine, readers are encouraged to consult recent publications in the fields of medicinal chemistry, drug discovery, and pharmaceutical sciences. The ongoing research into this compound's properties and applications is expected to yield valuable insights and innovations in the years to come.
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